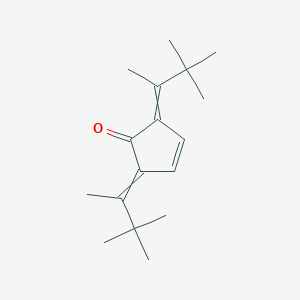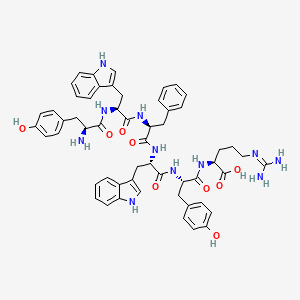![molecular formula C11H14O4 B12556187 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one CAS No. 192625-58-4](/img/structure/B12556187.png)
1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl)ethan-1-on ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Es ist ein Derivat von Phenol und enthält sowohl Hydroxyl- als auch Ether-Funktionsgruppen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl)ethan-1-on beinhaltet typischerweise die Reaktion von 3,5-Dihydroxy-4-[(propan-2-yl)oxy]benzaldehyd mit einem geeigneten Acetylierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators, wie z. B. einer Säure oder Base, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit der Verbindung zu erreichen .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 1-(3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl)ethan-1-on Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Verwendung automatisierter Reaktoren und die präzise Steuerung der Reaktionsparameter gewährleisten eine konstante Qualität und Effizienz. Die Verbindung wird typischerweise durch Kristallisations- oder Chromatographietechniken gereinigt, um alle Verunreinigungen zu entfernen und ein hochreines Produkt zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 3,5-dihydroxy-4-[(propan-2-yl)oxy]benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities and obtain a high-purity product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl)ethan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Hydroxylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Gegenwart eines Basen- oder Säure-Katalysators verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone oder andere oxidierte Phenolverbindungen.
Reduktion: Alkohol-Derivate.
Substitution: Ether oder Ester, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl)ethan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht wegen seiner potenziellen antioxidativen Eigenschaften und seiner Rolle in biologischen Stoffwechselwegen.
Medizin: Für seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.
Industrie: Wird in der Produktion von Pharmazeutika, Agrochemikalien und anderen Spezialchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl)ethan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Die Hydroxylgruppen können an Wasserstoffbrückenbindungen und Redoxreaktionen teilnehmen und verschiedene biologische Prozesse beeinflussen. Die Verbindung kann als Antioxidans wirken, indem sie freie Radikale abräumt und Zellen vor oxidativem Schaden schützt. Darüber hinaus kann sie Signalwege modulieren, die an Entzündungen und Zellproliferation beteiligt sind .
Wirkmechanismus
The mechanism of action of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-on: Ähnliche Struktur, aber mit zusätzlichen Methoxygruppen.
2-[4-[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-on: Enthält einen Chromenon-Ring und zusätzliche Hydroxylgruppen.
Einzigartigkeit
1-(3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl)ethan-1-on ist aufgrund seiner spezifischen Kombination von Hydroxyl- und Ether-Funktionsgruppen einzigartig, die ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Seine Struktur ermöglicht vielseitige Modifikationen, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie wird .
Eigenschaften
CAS-Nummer |
192625-58-4 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-(3,5-dihydroxy-4-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6(2)15-11-9(13)4-8(7(3)12)5-10(11)14/h4-6,13-14H,1-3H3 |
InChI-Schlüssel |
OHTZAQBTCNRMDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



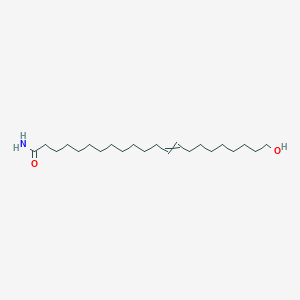
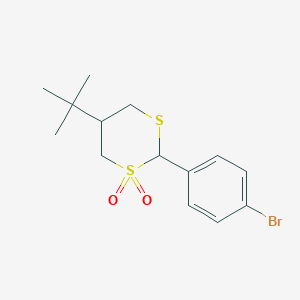
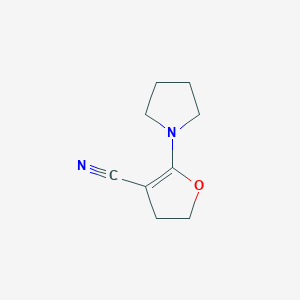
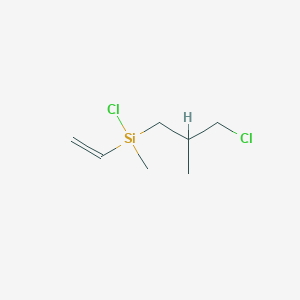
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
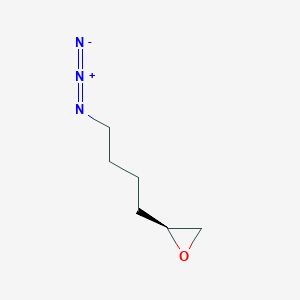

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
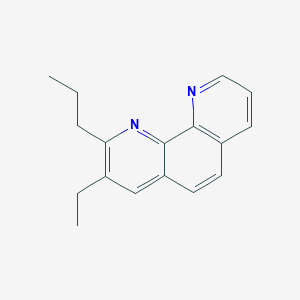
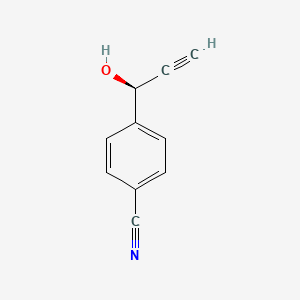
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
